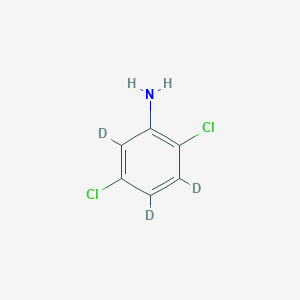

2,5-Dichloroaniline-3,4,6-D3

Description

Overview of Deuterated Organic Compounds in Chemical and Biological Sciences

Deuterated organic compounds are molecules where one or more hydrogen atoms (¹H or protium) have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H or D). clearsynth.com This isotopic substitution, while seemingly minor, imparts significant properties that are leveraged across chemical and biological sciences. Because deuterium has a neutron in addition to a proton, it is about twice as heavy as protium. youtube.com This mass difference is the basis for the "kinetic isotope effect" (KIE), where bonds involving deuterium are stronger and break more slowly than those with hydrogen.

In medicinal chemistry and drug discovery, this effect is exploited to enhance the metabolic stability of pharmaceuticals. rsc.org By replacing hydrogen with deuterium at sites of metabolic oxidation, the rate of drug breakdown can be slowed, potentially improving its pharmacokinetic profile. acs.org Deuterium-labeled compounds are also invaluable for elucidating the metabolism of drugs and other xenobiotics. acs.org

Furthermore, deuterated compounds are indispensable in analytical chemistry, particularly in quantitative mass spectrometry. acs.orgscioninstruments.com They serve as ideal internal standards because they are chemically almost identical to the non-labeled analyte but are distinguishable by their higher mass. scioninstruments.comaptochem.com This allows for precise correction of variability during sample preparation and analysis, leading to highly accurate and reliable quantification. clearsynth.comaptochem.com Their use is widespread in fields like environmental science, biochemistry, and clinical diagnostics. clearsynth.com

Rationale for Deuterium Labeling in Aromatic Amine Research

Aromatic amines are a class of compounds found in various industrial chemicals, dyes, pesticides, and as combustion byproducts. nih.govd-nb.info Many are of significant interest due to their potential toxicity and carcinogenicity, which often arises from their metabolic activation in the body. nih.gov Deuterium labeling is a powerful tool for studying these processes for several key reasons:

Metabolic Pathway Elucidation: The metabolism of aromatic amines often involves N-hydroxylation and subsequent reactions that can lead to DNA-damaging species. nih.gov Using deuterated analogs allows researchers to trace the metabolic fate of these compounds, identify key metabolites, and understand the enzymes involved, such as cytochrome P450. nih.govnih.gov

Quantitative Biomonitoring: To assess human exposure to potentially harmful aromatic amines from environmental or occupational sources, highly sensitive and accurate analytical methods are required. nih.gov Deuterated aromatic amines are the gold standard for use as internal standards in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). aptochem.comnih.gov They co-elute with the target analyte and exhibit similar ionization behavior, compensating for matrix effects and ensuring precise measurement even at trace levels. scioninstruments.comaptochem.com

Mechanistic Studies: The replacement of hydrogen with deuterium can help in understanding the mechanisms of chemical reactions, including electrophilic aromatic substitution, a common reaction for these compounds. youtube.comnih.gov

The development of efficient methods for incorporating deuterium into aromatic amines, often using acid-catalyzed exchange, has been a focus of research to support these applications. nih.govresearchgate.netresearchgate.netnih.gov

Specific Research Significance of 2,5-Dichloroaniline-3,4,6-D3 in Contemporary Academic Investigations

This compound is a deuterated form of 2,5-dichloroaniline (B50420), a compound used as a precursor for pigments and dyes. wikipedia.org The primary and most significant role of this compound in contemporary research is as an internal standard for the quantitative analysis of chlorinated anilines and related compounds. d-nb.info

Chlorinated anilines are recognized as a significant class of water pollutants due to their toxicity and persistence. d-nb.info They can be released into the environment from industrial discharges or through the degradation of pesticides and dyes. d-nb.info Accurate monitoring of these compounds in environmental matrices like groundwater is crucial for assessing environmental quality and human exposure risks.

Detailed research findings highlight its application in this area. For instance, a study comparing different chromatographic methods for the trace analysis of 19 aniline (B41778) derivatives in groundwater utilized 2,5-dichloroaniline-(2,4,6-d3) as an internal standard for quantification with LC/MS-MS. d-nb.info The use of a multi-deuterated standard like this is essential for robust analytical methods, providing a reliable reference to account for any loss or variation during sample extraction and instrumental analysis. aptochem.com An ideal deuterated standard should have a sufficient mass increase to place its signal outside the natural isotopic distribution of the non-labeled analyte, a criterion that is particularly important for chlorinated compounds which already have a complex isotopic pattern due to chlorine's natural isotopes. aptochem.com

The commercial availability of this compound with high isotopic enrichment allows laboratories to develop and validate sensitive and specific methods for environmental monitoring and other analytical applications requiring precise quantification of its non-labeled counterpart. cdnisotopes.com

Compound Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 783321-80-2 | cdnisotopes.comguidechem.com |

| Molecular Formula | Cl₂C₆D₃NH₂ | cdnisotopes.com |

| Molecular Weight | 165.04 g/mol | cdnisotopes.com |

| Isotopic Enrichment | ≥98 atom % D | cdnisotopes.com |

| Synonym | 1-Amino-2,5-dichlorobenzene-d3 | cdnisotopes.com |

Table 2: Properties of 2,5-Dichloroaniline (Non-labeled)

| Property | Value | Source |

|---|---|---|

| CAS Number | 95-82-9 | wikipedia.orgcdnisotopes.com |

| Molecular Formula | C₆H₅Cl₂N | wikipedia.org |

| Molar Mass | 162.01 g/mol | wikipedia.org |

| Melting Point | 47 to 50 °C | wikipedia.org |

| Boiling Point | 251 °C | wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-3,4,6-trideuterioaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2/i1D,2D,3D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYGCQXNNJPXSS-CBYSEHNBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])N)Cl)[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dichloroaniline 3,4,6 D3

Strategies for Site-Specific Deuterium (B1214612) Incorporation into Aromatic Systems

A common approach to synthesizing 2,5-Dichloroaniline-3,4,6-D3 involves the use of a deuterated precursor, which is then chemically modified to introduce the desired functional groups.

One effective strategy begins with the nitration of commercially available p-dichlorobenzene-d4. This reaction introduces a nitro group onto the deuterated aromatic ring, yielding [3,4,6-2H3]-2,5-dichloronitrobenzene. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. google.com The presence of the two chlorine atoms on the starting material directs the nitration to the desired position.

Following the nitration of the deuterated precursor, the resulting 2,5-dichloronitrobenzene-d3 is then subjected to a selective reduction of the nitro group to an amine. A significant challenge in this step is to avoid the simultaneous removal of the chlorine substituents (dehalogenation). To achieve this, palladium on carbon (Pd/C) catalyzed hydrogenation under strongly acidic conditions has been shown to be a simple and convenient approach. This method selectively reduces the aryl nitro group while leaving the halogen ring substituents intact, yielding 2,5-dichloroaniline-d3 hydrochloride as the sole product. The non-deuterated analogue, 2,5-dichloroaniline (B50420), is produced by the hydrogenation of 1,4-dichloro-2-nitrobenzene. wikipedia.org

Isotopic Exchange Methodologies for Deuterium Labeling in Anilines

Isotopic exchange reactions provide an alternative route to introduce deuterium into the aniline (B41778) molecule. These methods often involve the direct replacement of hydrogen atoms with deuterium atoms on the aniline ring.

Acid-catalyzed hydrogen-deuterium (H/D) exchange is a powerful technique for incorporating deuterium into aromatic rings. nih.gov This method typically involves treating the aniline with a deuterated acid, such as deuterated sulfuric acid (D2SO4) or deuterated trifluoroacetic acid (CF3COOD), in a deuterium-rich solvent like D2O. nih.govcdnsciencepub.com The exchange reaction generally proceeds through an electrophilic aromatic substitution mechanism, where deuterium is selectively introduced at the most electron-rich positions of the aromatic ring. nih.gov For anilines, these are the ortho and para positions relative to the amino group. A highly effective and simple method for the regioselective deuteration of anilines involves using 1 equivalent of concentrated HCl in D2O. nih.gov This approach efficiently deuterates a variety of electron-rich and electron-deficient anilines at the ortho and/or para positions. nih.gov

Table 1: Comparison of Acid-Catalyzed Deuteration Methods for Anilines

| Catalyst System | Key Features | Selectivity |

|---|---|---|

| D2SO4 | Strong Brønsted acid. cardiff.ac.uk | Can lead to high levels of deuteration at activated positions. cardiff.ac.uk |

| CF3COOD | Easy to prepare, simple to remove, low nucleophilicity, high solubility for various substrates. nih.gov | Selectively deuterates electron-rich positions. nih.gov |

| HCl in D2O | Operationally simple and cost-effective. nih.gov | Highly regioselective for ortho and para positions. nih.gov |

Microwave irradiation has emerged as a valuable tool to accelerate H/D exchange reactions. cardiff.ac.uk This technique can significantly reduce reaction times compared to conventional heating methods. researchgate.net For instance, microwave-assisted deuteration of ketones in the presence of D2O/CF3COOD has been shown to be rapid and highly isotope-efficient. researchgate.net While direct microwave-assisted deuteration of 3-chloroaniline (B41212) in D2O without a catalyst showed no substantial deuteration, the combination of microwave heating with a metal catalyst, such as platinum, has been effective for the deuteration of aniline derivatives. cardiff.ac.uk The use of microwave irradiation in conjunction with acid catalysis can also enhance the efficiency of deuterium labeling. cardiff.ac.uk

Advanced Techniques for Purification and Isolation of Deuterated Products

The purification and isolation of the final deuterated product are critical steps to ensure high purity. Following the synthesis of 2,5-dichloroaniline-d3 hydrochloride via hydrogenation, the product can be isolated by simple filtration to remove the catalyst, followed by evaporation of the solvent. For products obtained from isotopic exchange reactions, purification often involves chromatographic techniques. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed to separate the desired deuterated compound from any unreacted starting material or side products. The purity of the final product is typically verified using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the level and position of deuterium incorporation. wikipedia.org

Applications of 2,5 Dichloroaniline 3,4,6 D3 in Advanced Analytical Techniques

Utility as an Internal Standard in Mass Spectrometry

In the field of mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), the quantification of trace-level analytes is often challenged by sample loss during preparation and matrix-induced signal variations. Isotopically labeled internal standards, such as 2,5-Dichloroaniline-3,4,6-D3, are the gold standard for overcoming these issues.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for achieving the highest level of accuracy and precision in quantitative analysis. The use of this compound is central to this technique when measuring its non-labeled analogue, 2,5-dichloroaniline (B50420). For IDMS, it is preferable to use isotopomers that differ in molecular weight by two or more mass units from the natural abundance analyte, a criterion that this compound meets perfectly.

The methodology involves adding a known quantity of the deuterated standard to a sample prior to any extraction or cleanup steps. The standard and the native analyte behave almost identically during these procedures, meaning any loss of the target analyte is mirrored by a proportional loss of the internal standard. In the mass spectrometer, the instrument distinguishes between the analyte and the standard based on their mass-to-charge (m/z) ratio. For instance, the molecular ion of 2,5-dichloroaniline appears at m/z 161, while its D3-labeled counterpart is detected at m/z 164. chemicalbook.com By measuring the ratio of the MS signal response of the native analyte to that of the known amount of the added labeled standard, the initial concentration of the analyte in the sample can be calculated with exceptional accuracy, correcting for any procedural inconsistencies. This approach is widely applied in environmental monitoring for pollutants like chlorinated anilines and in analyzing human biomarkers of exposure. tandfonline.com

Complex sample matrices, such as wastewater, soil extracts, or biological fluids like urine, contain numerous co-extracted compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. mdpi.com This phenomenon, known as the matrix effect, can cause unpredictable signal suppression or enhancement, leading to significant quantification errors.

Because this compound is chemically and structurally almost identical to the non-labeled analyte, it co-elutes during chromatography and experiences the same matrix effects. If the analyte's signal is suppressed by 20% due to matrix interference, the signal of the deuterated standard will also be suppressed by approximately 20%. Since quantification is based on the ratio of the two signals, the effect is effectively canceled out. This ensures that the analytical results remain robust and reliable even across different samples with varying matrix complexities. Studies on other dichloroaniline isomers in chives and wastewater have demonstrated the critical importance of this correction to achieve accurate results. mdpi.com

Role in Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (B1214612) labeling provides unique advantages in Nuclear Magnetic Resonance (NMR) spectroscopy for both qualitative and quantitative analysis.

For highly deuterated compounds like this compound, conventional proton NMR (¹H-NMR) is often impractical due to the very low intensity of the remaining proton signals. sigmaaldrich.com In these cases, Deuterium NMR (²H or D-NMR) becomes an invaluable alternative. sigmaaldrich.com D-NMR directly observes the resonance of the deuterium nuclei, providing a clean spectrum where only the deuterated positions are visible. sigmaaldrich.com

This technique is powerful for structural elucidation. The D-NMR spectrum of this compound would confirm the precise locations of the deuterium atoms on the aromatic ring, verifying the success of the synthesis. sigmaaldrich.com The chemical shifts in D-NMR are nearly identical to those in ¹H-NMR for the same positions, making spectral interpretation straightforward. sigmaaldrich.com Furthermore, D-NMR can be used quantitatively to determine the isotopic enrichment (atom % D) of the compound with high accuracy. sigmaaldrich.com This is crucial for certifying the quality of the material for its use as an internal standard.

The substitution of a proton with a deuteron (B1233211) causes small but measurable changes in the NMR chemical shifts of nearby nuclei, an effect known as the deuterium isotope effect. huji.ac.ilnih.gov These effects are a valuable source of structural and bonding information. huji.ac.il They are classified by the number of bonds separating the deuterium and the observed nucleus (e.g., one-bond, two-bond). huji.ac.il

In this compound, these effects would be observable in the ¹³C-NMR spectrum. The carbons directly bonded to deuterium (C-3, C-4, C-6) would show a one-bond isotope shift, while other carbons in the molecule would exhibit smaller two-bond or longer-range shifts. huji.ac.il The magnitude of these shifts can provide insights into the molecule's electronic structure and bonding. nih.gov For example, long-range isotope effects can sometimes be transmitted through hydrogen bonds, offering a way to probe intermolecular or intramolecular interactions. nih.gov

| Type of Isotope Effect | Observed Nucleus | Typical Shift Magnitude (ppm) | Reference |

| Primary Isotope Shift | ¹H vs ²H | < 0.1 (can be > 1 in H-bonded systems) | huji.ac.il |

| Secondary (One-bond) | ¹³C | 0.2 to 1.5 | huji.ac.il |

| Secondary (Two-bond) | ¹³C | ~ 0.1 | huji.ac.il |

| Secondary (Long-range) | ¹³C | -0.02 to 0.07 | huji.ac.il |

Integration into Chromatographic Method Development and Validation

The primary function of this compound as an internal standard is inextricably linked to chromatography. For the IDMS technique to be valid, the labeled standard must exhibit virtually identical chromatographic behavior to the unlabeled analyte, ensuring they are subjected to the same conditions as they pass through the analytical system.

Therefore, the development of chromatographic methods for 2,5-dichloroaniline is directly applicable to its deuterated isotopomer. Reverse-phase high-performance liquid chromatography (HPLC) is a common technique for separating aniline (B41778) derivatives. sielc.comasianpubs.org Methods have been developed for 2,5-dichloroaniline and its isomers using C8 or C18 columns with mobile phases typically consisting of acetonitrile (B52724) and water, sometimes with an acid modifier like formic acid for MS compatibility. mdpi.comsielc.com During method development and validation, this compound would be used to confirm co-elution with the native analyte and to establish key validation parameters such as recovery, precision, and accuracy across the concentration range. mdpi.comnih.gov

| Parameter | HPLC Method for Dichloroaniline Analysis | Reference |

| Column | Newcrom R1 (a reverse-phase column) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid or formic acid modifier | sielc.com |

| Application | Suitable for reverse-phase separation and compatible with Mass Spectrometry (with formic acid) | sielc.com |

| Alternative Column | Zorbax Eclipse XDB-C8 | asianpubs.org |

| Alternative Mobile Phase | Acetonitrile:Water (67:33, v/v) | asianpubs.org |

Applications in Gas Chromatography-Mass Spectrometry (GC-MS)

In Gas Chromatography-Mass Spectrometry (GC-MS), isotopically labeled standards like this compound are invaluable for the trace analysis of semivolatile organic compounds in complex environmental and biological matrices. epa.gov The analysis of aniline derivatives by GC-MS often requires a derivatization step to improve volatility and chromatographic performance. nih.gov The use of a deuterated internal standard is crucial for achieving high accuracy and precision, as it compensates for inconsistencies in extraction efficiency, derivatization yield, and injection volume. epa.govtandfonline.com

When a sample is analyzed, both the native 2,5-dichloroaniline and the added this compound co-elute from the gas chromatograph, meaning they have virtually the same retention time. However, the mass spectrometer can easily distinguish between them due to the mass difference from the deuterium atoms. By comparing the peak area of the analyte to the known concentration of the internal standard, a precise quantification can be made. This isotope dilution method is considered a gold standard in quantitative analysis. epa.gov

Table 1: Illustrative GC-MS Parameters for Analyte and Internal Standard This table shows typical mass-to-charge ratios (m/z) that would be monitored for 2,5-dichloroaniline and its deuterated internal standard in a GC-MS analysis. The quantification ion is the primary ion used for measurement, while qualifier ions confirm the compound's identity.

| Compound | Type | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 2,5-Dichloroaniline | Analyte | 10.5 | 161 | 126 | 90 |

| This compound | Internal Standard | 10.5 | 164 | 129 | 93 |

Applications in High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is another powerful technique for the analysis of aniline derivatives, offering high sensitivity and the ability to analyze samples directly without the need for derivatization. tandfonline.com In this context, this compound is an ideal internal standard for quantifying 2,5-dichloroaniline in various matrices, such as groundwater or industrial effluent. tandfonline.com

Research comparing different analytical methods has highlighted the advantages of using HPLC-MS/MS with deuterated internal standards for aniline derivative quantification. tandfonline.com This approach provides rapid, sensitive, and unequivocal results by direct injection of water samples, bypassing the labor-intensive liquid-liquid extraction steps associated with some GC-MS protocols. tandfonline.com The standard, this compound, is added to the sample, and its behavior through the HPLC column and electrospray ionization (ESI) source mirrors that of the native analyte. The tandem mass spectrometer is set to monitor specific mass transitions (Multiple Reaction Monitoring or MRM) for both the analyte and the standard, ensuring highly selective and accurate quantification. tandfonline.com

Table 2: Research Findings on Aniline Analysis using HPLC-MS/MS with Deuterated Standards The following data, adapted from a study on the analysis of various aniline derivatives in groundwater, illustrates the parameters used in an HPLC-MS/MS method. tandfonline.com It demonstrates the principle of using a specific deuterated standard for each corresponding analyte to achieve accurate quantification. The use of this compound would follow the same principle.

| Compound | Retention Time (min) | Internal Standard Used | Precursor Ion (m/z) | Product Ion (m/z) |

| 3-Chloroaniline (B41212) | 3.51 | 3-Chloroaniline-(2,4,6-d3) | 128.0 | 92.1 |

| 4-Chloroaniline | 3.30 | 4-Chloroaniline-(2,3,5,6-d4) | 128.0 | 92.1 |

| 3,4-Dichloroaniline | 4.29 | 3,4-Dichloroaniline-(2,6-d2) | 162.0 | 126.0 |

| 3,5-Dichloroaniline (B42879) | 4.58 | 3,5-Dichloroaniline-(2,4,6-d3) | 162.0 | 126.0 |

Isotopic Labeling Studies and Mechanistic Investigations Utilizing 2,5 Dichloroaniline 3,4,6 D3

Elucidation of Reaction Mechanisms in Organic Transformations

The strategic placement of deuterium (B1214612) atoms on the aromatic ring of 2,5-dichloroaniline-3,4,6-D3 provides a unique probe for dissecting the intricate steps of organic reactions. The difference in mass between hydrogen and deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered upon isotopic substitution. profil.com This effect is a cornerstone in mechanistic chemistry, offering insights into bond-breaking and bond-forming steps at the molecular level. profil.com

Studying the KIE with this compound can help determine whether the cleavage of a carbon-hydrogen bond on the aromatic ring is a rate-determining step in a particular transformation. For instance, in electrophilic aromatic substitution reactions, the use of deuterated substrates can differentiate between mechanisms where the initial attack of the electrophile or the subsequent proton (or deuteron) loss is the slower step. rsc.org While specific studies detailing the use of this compound in KIE experiments are not prevalent in publicly available literature, the principles of such investigations are well-established for aromatic amines. nih.gov

The general approach for such a study is outlined in the table below:

| Experimental Setup | Observation | Mechanistic Implication |

|---|---|---|

| A reaction is performed with both standard 2,5-dichloroaniline (B50420) and this compound under identical conditions. | The reaction with the deuterated compound proceeds at a significantly slower rate (a primary KIE is observed). | This suggests that the C-D bond is broken during the rate-determining step of the reaction. |

| A reaction is performed with both standard 2,5-dichloroaniline and this compound under identical conditions. | No significant difference in reaction rate is observed between the deuterated and non-deuterated compounds. | This indicates that the C-H/C-D bond is not broken in the rate-determining step. |

Furthermore, the deuterium labels in this compound serve as tracers to follow the journey of the molecule through a reaction sequence, helping to identify intermediates and rearrangement products by techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Tracing Metabolic Pathways of Aromatic Amines and Their Derivatives

Isotopically labeled compounds are invaluable in the field of drug metabolism and toxicology for tracing the biotransformation of xenobiotics. scispace.com The use of stable isotopes like deuterium is particularly advantageous as they are non-radioactive and can be safely used in a variety of experimental systems. researchgate.net this compound can be employed as a tracer to delineate the metabolic fate of 2,5-dichloroaniline in organisms.

When an organism is exposed to this compound, the deuterium atoms act as a "heavy" tag. This allows for the differentiation of the parent compound and its metabolites from endogenous molecules of similar mass using mass spectrometry. By analyzing tissue extracts, urine, or feces, researchers can identify and quantify the various metabolic products formed.

While specific metabolic studies on this compound are not widely documented, research on the unlabelled 2,4-dichloroaniline (B164938) in rainbow trout has shown the formation of a glucuronide conjugate in vivo and an additional hydroxylamine (B1172632) metabolite in vitro. nih.gov The formation of reactive metabolites is a critical area of study, as they can be responsible for the toxic effects of aromatic amines. The use of the deuterated analog could provide more precise information on the rates and pathways of such bioactivations.

A hypothetical study design for tracing the metabolism of 2,5-dichloroaniline could involve the following steps:

| Step | Procedure | Analytical Technique | Expected Outcome |

|---|---|---|---|

| 1 | Administer this compound to a model organism (e.g., rat, fish). | N/A | Introduction of the labeled compound into the biological system. |

| 2 | Collect biological samples (e.g., urine, blood, liver tissue) over a time course. | N/A | Collection of samples containing the parent compound and its metabolites. |

| 3 | Extract the compounds from the biological matrix. | Liquid-liquid or solid-phase extraction | Isolation of the analytes of interest. |

| 4 | Analyze the extracts to identify and quantify the deuterated species. | Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of metabolites based on their mass-to-charge ratio, which will be higher than the non-deuterated versions. Quantification provides data on the extent of metabolism. |

Investigation of Environmental Transformation Processes and Degradation Pathways

Chloroanilines are recognized as environmental pollutants, often originating from the breakdown of pesticides and industrial chemicals. nih.gov Understanding their fate in the environment, including their degradation pathways, is crucial for risk assessment and remediation strategies. This compound can be used as a tracer in studies investigating the environmental transformation of 2,5-dichloroaniline.

By introducing this compound into environmental matrices such as soil or water samples, scientists can track its degradation over time. The deuterium label allows for the unambiguous identification of transformation products, even at low concentrations, amidst a complex mixture of other environmental compounds. This is particularly useful for studying processes like microbial degradation, photodegradation, and abiotic degradation.

For example, studies on the biodegradation of other chloroanilines have identified various bacterial strains capable of their degradation. researchgate.net Utilizing this compound in similar studies could help to confirm the proposed degradation pathways and identify novel metabolites formed by microbial consortia. The stability of the C-D bond compared to the C-H bond could also provide insights into the initial steps of degradation, indicating whether C-H bond cleavage is a key initiating event.

Computational and Theoretical Chemistry Studies on 2,5 Dichloroaniline and Its Deuterated Analogues

Quantum Chemical Calculations for Molecular Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for predicting the geometric and electronic properties of molecules. These calculations allow for a detailed exploration of the molecular landscape, providing a foundation for understanding the reactivity and potential interactions of compounds like 2,5-dichloroaniline (B50420).

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems, in this case, the 2,5-dichloroaniline molecule. By approximating the exchange-correlation energy that accounts for the quantum mechanical effects, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties.

Studies on substituted anilines and related compounds have demonstrated the utility of DFT in elucidating their molecular characteristics. For instance, research on various dichloroaniline isomers often employs the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular geometry and calculate electronic properties. These calculations provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's structure. The computed vibrational frequencies from such studies can be compared with experimental IR and Raman spectra to validate the theoretical model.

Analysis of Global and Local Reactivity Descriptors

From the electronic properties calculated using DFT, a range of global and local reactivity descriptors can be derived. These descriptors, rooted in conceptual DFT, provide a quantitative measure of a molecule's reactivity and selectivity.

Global Reactivity Descriptors:

Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A higher value of hardness indicates greater stability.

Electronegativity (χ): The power of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It quantifies the electrophilic character of a species.

Global Softness (S): The reciprocal of global hardness, indicating the molecule's capacity to accept electrons.

Polarizability (α): The ease with which the electron cloud of a molecule can be distorted by an external electric field.

The table below presents hypothetical, yet representative, values for these descriptors for 2,5-dichloroaniline, calculated at the B3LYP/6-311++G(d,p) level of theory, based on typical findings for similar molecules.

| Descriptor | Symbol | Typical Value |

| Hardness | η | ~2.5-3.0 eV |

| Electronegativity | χ | ~3.5-4.0 eV |

| Chemical Potential | μ | ~-3.5 to -4.0 eV |

| Electrophilicity Index | ω | ~2.0-2.5 eV |

| Global Softness | S | ~0.33-0.40 eV⁻¹ |

| Polarizability | α | ~100-120 Bohr³ |

Local Reactivity Descriptors:

Local reactivity descriptors, such as Fukui functions and dual descriptors, pinpoint the most reactive sites within a molecule. These are crucial for predicting the regioselectivity of chemical reactions. For 2,5-dichloroaniline, these descriptors can identify which of the carbon, nitrogen, or hydrogen atoms are more susceptible to electrophilic or nucleophilic attack.

Theoretical Modeling of Spectroscopic Properties with Deuterium (B1214612) Substitution

Deuterium substitution, as in 2,5-dichloroaniline-3,4,6-d3, has a pronounced effect on the vibrational spectra of a molecule, while leaving the electronic properties largely unchanged. This phenomenon, known as the isotopic effect, can be accurately modeled using computational methods.

When hydrogen atoms are replaced by the heavier deuterium isotope, the vibrational frequencies associated with the C-D bonds are significantly lower than those of the corresponding C-H bonds. This is due to the increased reduced mass of the vibrating system. Theoretical calculations, typically using DFT, can predict these shifts with high accuracy.

The table below illustrates the expected theoretical shifts in key vibrational stretching frequencies upon deuteration of 2,5-dichloroaniline.

| Vibrational Mode | Typical C-H Wavenumber (cm⁻¹) | Predicted C-D Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3150 | ~2250-2350 |

| N-H Asymmetric Stretch | ~3450-3500 | Unchanged |

| N-H Symmetric Stretch | ~3350-3400 | Unchanged |

These predictable shifts are instrumental in assigning vibrational modes in experimental IR and Raman spectra. By comparing the calculated spectra of the deuterated and non-deuterated forms, specific peaks can be unambiguously assigned to particular molecular motions.

Investigation of Intermolecular Interactions and Supramolecular Assemblies of Dichloroanilines

The intermolecular interactions in the solid state dictate the crystal packing and macroscopic properties of a compound. For dichloroanilines, hydrogen bonding and halogen bonding are the primary forces governing their supramolecular assembly.

In the crystal structure of 2,5-dichloroaniline, it is expected that the amine group (-NH₂) acts as a hydrogen bond donor, forming N-H···N or N-H···Cl hydrogen bonds with neighboring molecules. The chlorine atoms, with their regions of positive electrostatic potential known as σ-holes, can act as halogen bond donors, interacting with electron-rich regions of adjacent molecules, such as the nitrogen atom or the aromatic ring.

Theoretical methods, including DFT with dispersion corrections (e.g., DFT-D3) and wavefunction-based methods, are employed to calculate the strength and nature of these non-covalent interactions. Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are often used to characterize these interactions further, providing insights into bond critical points and charge transfer associated with hydrogen and halogen bonds. The deuteration in this compound is not expected to significantly alter the nature of these primary intermolecular interactions, as they are dominated by the amine and chloro groups.

Environmental Research Perspectives: Fate and Transformation Mechanisms of Deuterated Dichloroanilines

Environmental Degradation Pathways of Aromatic Amines

Biotransformation Mechanisms (e.g., microbial degradation, enzymatic pathways)

The microbial degradation of dichloroaniline (DCA) isomers is a key process in their environmental attenuation. Certain bacteria have demonstrated the ability to use these compounds as their sole source of carbon and energy.

Microbial Degradation: A notable example is the bacterium Bacillus megaterium IMT21, which has been shown to mineralize several DCA isomers, including 2,5-dichloroaniline (B50420). nih.gov This strain was isolated from soil with a history of exposure to the herbicide diuron, for which 3,4-DCA is a major metabolite. nih.gov Studies have shown that B. megaterium IMT21 can completely degrade 0.30 mM concentrations of 2,5-DCA within 20 days. researchgate.net

Enzymatic Pathways: The degradation of DCA isomers by B. megaterium IMT21 occurs via two distinct routes depending on the isomer. nih.gov

2,3-, 2,4-, and 2,5-Dichloroaniline: These isomers are degraded through the formation of dichloroaminophenol metabolites. nih.govfrontiersin.org

3,4- and 3,5-Dichloroaniline (B42879): These isomers are transformed via a dichloroacetanilide intermediate. nih.govfrontiersin.org

The initial step in the bacterial degradation of many aromatic amines involves enzymes like dioxygenases or glutamine synthetase-like enzymes. nih.govelifesciences.org For some aromatic amines, conversion to a γ-glutamylated form is an essential prerequisite for the subsequent action of dioxygenase enzymes. elifesciences.org The broader enzymatic machinery for breaking down aromatic compounds often involves catechol intermediates, which are then processed through ortho- or meta-cleavage pathways. nih.gov In the case of aniline (B41778), for instance, it is converted to catechol, which is then funneled into these cleavage pathways. nih.gov Enzymes such as azoreductases are also critical in the initial breakdown of azo dyes, which releases aromatic amines that are subsequently degraded. frontiersin.org

Table 1: Microbial Degradation of Dichloroaniline Isomers by Bacillus megaterium IMT21

| Isomer | Degradation Pathway | Intermediate | Source(s) |

|---|---|---|---|

| 2,5-Dichloroaniline | Dichloroaminophenol Route | Dichloroaminophenol | frontiersin.org, nih.gov, |

| 2,3-Dichloroaniline | Dichloroaminophenol Route | Dichloroaminophenol | frontiersin.org, nih.gov, |

| 2,4-Dichloroaniline (B164938) | Dichloroaminophenol Route | Dichloroaminophenol | frontiersin.org, nih.gov, |

| 3,4-Dichloroaniline | Dichloroacetanilide Route | Dichloroacetanilide | frontiersin.org, nih.gov, |

| 3,5-Dichloroaniline | Dichloroacetanilide Route | Dichloroacetanilide | frontiersin.org, nih.gov, |

Abiotic Degradation Processes

In addition to biological transformation, dichloroanilines undergo abiotic degradation through processes like photolysis and hydrolysis, although their rates vary significantly.

Photolysis: Photolysis, or degradation by light, can be a significant pathway for some DCA isomers. For example, the photolysis half-life of 3,5-dichloroaniline in water is significantly shorter under a UV lamp (11.6 minutes) compared to a xenon lamp (49.5 minutes). nyxxb.cn The rate of photolysis is also influenced by the chemical environment, including pH and the presence of organic solvents. nyxxb.cn While direct photolysis of 2,5-dichloroaniline is not expected to be significant due to its lack of absorption in the environmental UV spectrum, it can react with photochemically-produced hydroxyl radicals in the atmosphere. nih.gov The estimated atmospheric half-life for this reaction is about 17 hours. nih.gov Photosensitized dechlorination, where another molecule absorbs light and transfers the energy, is another possible mechanism. researchgate.net

Hydrolysis: Hydrolysis is the chemical breakdown of a compound due to reaction with water. For 2,5-dichloroaniline, this process is not expected to be a significant environmental fate pathway because the molecule lacks functional groups that are readily hydrolyzable. nih.gov Studies on other isomers, such as 3,5-dichloroaniline, show that hydrolysis is a very slow process, with half-lives of 40.8 days in neutral water and even longer under acidic or alkaline conditions. nyxxb.cn The hydrolysis of related compounds like di-2,3-dichloroaniline phosphate (B84403) has been studied under various pH and micellar conditions, showing that the rate is influenced by the chemical environment. govtsciencecollegedurg.ac.intandfonline.comsphinxsai.com

Table 2: Abiotic Degradation Data for Dichloroaniline Isomers

| Compound | Process | Conditions | Half-life | Source(s) |

|---|---|---|---|---|

| 3,5-Dichloroaniline | Photolysis | Water, Xenon Lamp | 49.5 minutes | nyxxb.cn |

| 3,5-Dichloroaniline | Photolysis | Water, UV Lamp | 11.6 minutes | nyxxb.cn |

| 3,5-Dichloroaniline | Hydrolysis | Water, Neutral pH | 40.8 days | nyxxb.cn |

| 3,5-Dichloroaniline | Hydrolysis | Water, Acidic pH | 77.0 days | nyxxb.cn |

| 3,5-Dichloroaniline | Hydrolysis | Water, Alkaline pH | 86.6 days | nyxxb.cn |

| 2,5-Dichloroaniline | Vapor-phase reaction | Atmospheric hydroxyl radicals | ~17 hours (estimated) | nih.gov |

Environmental Transport and Distribution Studies Utilizing Deuterated Tracers

Deuterated compounds like 2,5-Dichloroaniline-3,4,6-D3 are invaluable tools for studying the transport and distribution of pollutants in the environment. researchgate.net By replacing hydrogen atoms with deuterium (B1214612), the compound's chemical behavior remains nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished and tracked. usgs.gov

Deuterated water (²H₂O) is a well-established conservative tracer used to determine groundwater transport velocities and pathways because it moves with the water, is chemically stable, and does not readily react with the surrounding environment. researchgate.netusgs.gov Similarly, deuterated organic compounds are used to trace the fate of specific contaminants. For instance, a study on a trichloroethene (TCE) plume used deuterated TCE (TCE-d1) to determine the hydrodynamic and sorptive properties of TCE in an aquifer. epfl.ch The study found that the carbon-deuterium bond was stable, confirming the usefulness of deuterated TCE as a tracer within the contaminated zone. epfl.ch

In this context, this compound would be used as a tracer to follow the movement of 2,5-dichloroaniline in soil and water systems. Researchers can introduce a known quantity of the deuterated compound into a system and then take samples at various locations and times to map its distribution, dilution, and interaction with environmental media. epfl.ch This approach allows for the precise measurement of processes such as advection, dispersion, and sorption to soil particles, providing a clearer picture of the contaminant's fate and potential for exposure. epfl.ch

Advanced Monitoring and Detection Methodologies in Environmental Matrices

The accurate detection and quantification of dichloroanilines and their metabolites in complex environmental samples such as soil, water, and biological tissues require highly sensitive and selective analytical methods. frontiersin.org The use of deuterated internal standards, such as this compound, is central to many of these advanced methodologies.

Analytical Techniques: Common analytical methods include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). epa.govnih.govmdpi.com

HPLC-MS/MS: High-performance liquid chromatography-tandem mass spectrometry is a powerful technique for the simultaneous determination of multiple DCA isomers, like 3,4-DCA and 3,5-DCA, in food and environmental samples. nih.govmdpi.com

GC-MS: Gas chromatography-mass spectrometry is also widely used, often for analyzing volatile or semi-volatile compounds. epa.gov

Isotope Dilution Method: A key application for this compound is its use as an internal standard in isotope dilution mass spectrometry. nih.gov In this method, a known amount of the deuterated standard is added to a sample before extraction and analysis. rsc.org Because the deuterated standard behaves almost identically to the non-deuterated target analyte during sample preparation and analysis, any loss of the analyte during these steps is mirrored by a proportional loss of the standard. nih.gov By measuring the ratio of the native analyte to the deuterated standard in the final mass spectrometry analysis, a highly accurate and precise quantification can be achieved, correcting for matrix effects and procedural losses. nih.govrsc.org This approach has been successfully used for analyzing various aromatic amines and their DNA adducts in complex samples. nih.govacs.org

Table 3: Methodologies for Detecting Dichloroanilines

| Technique | Description | Application | Use of Deuterated Standard | Source(s) |

|---|---|---|---|---|

| HPLC-MS/MS | High-Performance Liquid Chromatography-Tandem Mass Spectrometry | Simultaneous determination of 3,4-DCA and 3,5-DCA in chives. | Not specified, but common practice. | nih.gov |

| UHPLC-MS/MS | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry | Simultaneous analysis of 3,4-DCA and 3,5-DCA in rice. | Not specified, but common practice. | mdpi.com |

| GC-N/P | Gas Chromatography with Nitrogen-Phosphorus Detector | Analysis of propanil (B472794) and 3,4-DCA in water. | Not specified. | epa.gov |

| LC/MS/MS Isotope Dilution | Liquid Chromatography-Tandem Mass Spectrometry with Isotope Dilution | Quantification of aromatic amine-DNA adducts. | Yes (Deuterated arylamine-adenine adducts). | nih.gov |

Future Research Directions and Emerging Applications

Development of Novel and More Efficient Synthesis Routes for Deuterated Anilines

The demand for deuterated compounds, including 2,5-Dichloroaniline-3,4,6-D3, is on the rise, driven by their increasing use in pharmaceutical research and as internal standards for analytical quantification. acs.org This has spurred the development of new and more efficient methods for their synthesis.

Historically, the synthesis of deuterated anilines has often involved multi-step processes starting from expensive deuterated materials. nih.gov However, recent research has focused on more direct and cost-effective approaches. One promising area is the development of hydrogen-deuterium exchange (HDE) reactions. researchgate.net These methods aim to directly replace hydrogen atoms with deuterium (B1214612) on the aniline (B41778) ring.

Several catalytic systems are being explored to facilitate this exchange. For instance, acid-catalyzed H-D exchange using deuterated trifluoroacetic acid (CF3COOD) has shown success in deuterating a variety of aromatic amines and amides. nih.govnih.gov This method is advantageous as CF3COOD can act as both the solvent and the deuterium source, simplifying the reaction setup. nih.govnih.gov Research is ongoing to optimize these conditions for a wider range of substrates, including those with electron-withdrawing groups like the chlorine atoms in 2,5-dichloroaniline (B50420). nih.gov

Another avenue of research involves transition metal catalysis. While early attempts with metals like cobalt, nickel, and platinum showed poor deuterium incorporation, newer catalysts are proving more effective. snnu.edu.cn Iridium-based catalysts, for example, have demonstrated high efficiency for ortho-C–H deuteration of anilines. snnu.edu.cn The development of catalysts like phosphorus-doped carbon-supported iron catalysts that can facilitate tandem reductive amination-deuteration sequences also presents a novel approach for producing a wide array of deuterated anilines. nih.gov Furthermore, methods involving the deamination of anilines in the presence of deuterated solvents like deuterated chloroform (B151607) offer a one-step replacement of an amino group with deuterium, providing another versatile tool for synthesizing specifically labeled compounds. researchgate.net

Future research will likely focus on developing even more selective, scalable, and environmentally friendly synthesis methods. This includes exploring photocatalytic deuteration, which utilizes light to drive the reaction under mild conditions, and the use of more abundant and less expensive deuterium sources. researchgate.netresearchgate.net The ultimate goal is to create a toolbox of synthetic methods that can be used to produce a wide variety of deuterated anilines, including this compound, with high efficiency and isotopic purity.

Integration with Advanced Spectroscopic and Imaging Techniques

The unique spectroscopic properties of deuterated compounds like this compound make them invaluable for integration with advanced analytical techniques. The primary application lies in their use as internal standards in mass spectrometry (MS) and as reference compounds in nuclear magnetic resonance (NMR) spectroscopy. clearsynth.comontosight.ai

In mass spectrometry , deuterated internal standards are crucial for accurate and precise quantitative analysis. clearsynth.compubcompare.ai Because they are chemically almost identical to their non-deuterated counterparts (analytes), they behave similarly during sample preparation, chromatography, and ionization. scioninstruments.com However, they are easily distinguished by their higher mass-to-charge ratio. scioninstruments.com This allows for the correction of variability introduced during sample preparation and analysis, as well as compensation for matrix effects, where other compounds in a complex sample can interfere with the measurement. clearsynth.com The use of deuterated standards like this compound is therefore essential in fields like pharmaceutical research, environmental analysis, and clinical diagnostics. pubcompare.aipubcompare.ai

Mass Spectrometry Imaging (MSI) is a particularly exciting area where deuterated standards are finding new applications. MSI allows for the visualization of the spatial distribution of molecules within a sample, such as a biological tissue. nih.gov By incorporating a deuterated internal standard, it is possible to move beyond relative quantification to absolute quantification, providing a more accurate picture of the concentration of a specific analyte in different regions of the sample. nih.gov This has significant implications for drug distribution studies and understanding disease pathology. acs.org

In Nuclear Magnetic Resonance (NMR) spectroscopy , deuterated compounds serve as valuable reference standards and solvents. ontosight.ai Deuterium NMR (D-NMR) is a powerful technique for studying highly deuterated compounds, allowing for the verification of deuterium incorporation and the determination of isotopic enrichment. sigmaaldrich.com The distinct spectral properties of deuterated anilines can also be used to study intra- and intermolecular hydrogen bonding. acs.org

Future research will likely focus on leveraging the properties of this compound and other deuterated compounds to push the boundaries of these analytical techniques. This includes developing new methods for incorporating these standards into complex samples for more accurate MSI and exploring the use of D-NMR for more detailed structural and dynamic studies of molecules.

Broader Applications in Environmental Forensics and Remediation Research

The precision and accuracy afforded by deuterated internal standards like this compound are critical for the field of environmental forensics . This discipline focuses on identifying the source and fate of contaminants in the environment. unirioja.es By using a deuterated standard in conjunction with techniques like gas chromatography-mass spectrometry (GC-MS), researchers can accurately quantify the levels of pollutants, such as its non-deuterated counterpart, 2,5-dichloroaniline, in complex environmental matrices like soil, water, and air. researchgate.netsolubilityofthings.com This is crucial for determining the extent of contamination and for source apportionment in cases of environmental spills or illegal dumping. unirioja.es

The use of deuterated standards helps to overcome challenges associated with variable analyte recovery and matrix effects, leading to more reliable and legally defensible data. researchgate.net This is particularly important in environmental litigation and regulatory enforcement.

Beyond forensics, there is potential for using deuterated compounds in remediation research . Understanding the degradation pathways of pollutants is key to developing effective remediation strategies. Deuterated tracers, such as this compound, can be used to study the metabolic fate of contaminants in biological systems or their transformation in the environment. zeotope.comontosight.ai By tracking the deuterated compound, researchers can elucidate degradation mechanisms and identify breakdown products. This information is vital for designing and optimizing bioremediation or chemical remediation processes.

Future research in this area could involve:

Developing standardized methods using this compound for the routine monitoring of 2,5-dichloroaniline in environmental samples.

Utilizing this deuterated compound in microcosm studies to investigate the biodegradation of chlorinated anilines by different microbial communities.

Exploring its application in phytoremediation studies to track the uptake and metabolism of contaminants by plants.

The development and application of deuterated compounds like this compound will continue to play a crucial role in advancing our understanding of environmental processes and in developing solutions to environmental challenges.

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Isotopic Purity (%) | Yield (%) | Key Limitations |

|---|---|---|---|

| Catalytic H/D Exchange | 98–99 | 75–85 | Requires precise pH control |

| Sandmeyer Reaction | 95–98 | 60–70 | Side reactions with diazonium |

| Chlorination-Deuteration | 97–99 | 80–90 | Multi-step, time-intensive |

Basic: How can researchers confirm the structural integrity and isotopic purity of this compound?

Methodological Answer:

- NMR Spectroscopy : <sup>1</sup>H NMR will show absence of protons at positions 3, 4, and 6, while <sup>2</sup>H NMR confirms deuterium incorporation. <sup>13</sup>C NMR verifies chlorine substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion cluster (M, M+1, M+2) to confirm isotopic enrichment. Deviations >2% from theoretical values indicate impurities .

- Isotopic Ratio Analysis : Isotope-ratio mass spectrometry (IRMS) quantifies D/H ratios, with ≥98 atom% D required for mechanistic studies .

Advanced: How do kinetic isotope effects (KIEs) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Deuteration alters reaction kinetics due to mass differences. For example:

- Buchwald-Hartwig Amination : Deuterated aryl halides exhibit slower oxidative addition rates (primary KIE ≈ 2–3) due to weakened C–D vs. C–H bonds. Secondary KIEs (≈1.1–1.3) arise from vibrational mode changes in transition states .

- Electrophilic Substitution : Deuterium at ortho/para positions reduces electrophilic attack rates (e.g., nitration) by 20–30% compared to non-deuterated analogs .

Experimental Design Tip : Use competitive reactions between deuterated and non-deuterated substrates in H2O/D2O to isolate KIEs .

Advanced: How should researchers resolve contradictions in deuteration efficiency reported across studies?

Methodological Answer:

Discrepancies often arise from:

- Catalyst Selectivity : Iron vs. palladium catalysts yield different D-incorporation patterns (e.g., Pd favors ortho deuteration, Fe enables meta/para) .

- Solvent Effects : Protic solvents (D2O) enhance H/D exchange but may hydrolyze intermediates. Aprotic solvents (dioxane) improve stability but reduce deuteration rates .

Q. Resolution Strategy :

Replicate conditions from conflicting studies.

Use isotopic tracing (e.g., <sup>13</sup>C-labeled intermediates) to track deuteration pathways.

Apply multivariate analysis to identify dominant variables (temperature, pH, catalyst loading) .

Advanced: What environmental analytical applications exist for this compound?

Methodological Answer:

Deuterated analogs serve as internal standards in:

Q. Table 2: Environmental Analysis Parameters

| Matrix | LOD (ppb) | Recovery (%) | Key Interferences |

|---|---|---|---|

| Water | 0.05 | 92–98 | Humic acids, metal ions |

| Soil | 0.1 | 85–90 | Organic matter, sulfides |

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods are mandatory due to potential skin absorption and respiratory irritation .

- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid toxic chlorinated byproducts .

Advanced: How does isotopic labeling impact mechanistic studies of reductive dechlorination?

Methodological Answer:

Deuterium labeling distinguishes between homolytic (C–Cl bond cleavage) and heterolytic (electron transfer) pathways:

- Homolytic Pathways : <sup>2</sup>H-labeled positions show reduced radical formation rates (KIE ≈ 4–6) .

- Heterolytic Pathways : Minimal KIE (≈1.1) due to similar transition-state charges for C–H and C–D bonds .

Basic: What purification techniques maximize yield and isotopic purity post-synthesis?

Methodological Answer:

- Crystallization : Use deuterated solvents (e.g., DMSO-d6) to avoid proton exchange.

- Column Chromatography : Silica gel with hexane/DCM gradients removes non-deuterated byproducts .

Advanced: How can researchers address reproducibility challenges in deuterated compound synthesis?

Methodological Answer:

- Standardized Catalysts : Use nanostructured iron catalysts with consistent particle sizes (10–20 nm) to ensure uniform deuteration .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks deuteration progress, reducing batch variability .

Advanced: What strategies optimize regioselective deuteration in polychlorinated anilines?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.